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Compound Name: 3,6-Dichloropyridin-2-amine

Cat. No.: B1351871 Get Quote

For Immediate Release:

Shanghai, China – December 28, 2025 – The heterocyclic compound 3,6-Dichloropyridin-2-
amine has emerged as a critical building block in medicinal chemistry, providing a versatile

scaffold for the development of novel therapeutics. Its unique structural and electronic

properties have been instrumental in the synthesis of potent and selective kinase inhibitors,

most notably in the development of next-generation cancer therapies. This document provides

detailed application notes and protocols for researchers, scientists, and drug development

professionals on the utilization of 3,6-Dichloropyridin-2-amine in medicinal chemistry.

Core Applications in Drug Discovery
3,6-Dichloropyridin-2-amine serves as a pivotal starting material for the synthesis of complex

heterocyclic compounds. The pyridine core is a well-established pharmacophore in kinase

inhibitor design, capable of forming crucial hydrogen bond interactions with the hinge region of

the ATP-binding pocket of various kinases. The two chlorine atoms and the amino group on the

pyridine ring offer multiple reactive sites for synthetic modifications, allowing for the creation of

diverse chemical libraries for structure-activity relationship (SAR) studies.

A prime example of its application is in the synthesis of Repotrectinib (TPX-0005), a potent and

selective inhibitor of ROS1, TRK (Tropomyosin Receptor Kinase), and ALK (Anaplastic

Lymphoma Kinase) fusion proteins.[1] These fusion proteins are oncogenic drivers in various

cancers, including non-small cell lung cancer (NSCLC). Repotrectinib's design, which
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incorporates the aminopyridine scaffold derived from 3,6-Dichloropyridin-2-amine, enables it

to overcome resistance to first-generation tyrosine kinase inhibitors (TKIs).

Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of Repotrectinib, a prominent

drug candidate synthesized using 3,6-Dichloropyridin-2-amine as a key intermediate.

Table 1: In Vitro Kinase Inhibitory Activity of Repotrectinib[1][2][3][4]

Target Kinase IC50 (nM)

ROS1 (Wild-Type) 0.07

TRKA (Wild-Type) 0.83

TRKB (Wild-Type) 0.05

TRKC (Wild-Type) 0.1

ALK (Wild-Type) 1.01

ALK G1202R Mutant 1.26

ALK L1196M Mutant 1.08

JAK2 1.04

LYN 1.66

Src 5.3

FAK 6.96

Table 2: Anti-proliferative Activity of Repotrectinib in Cell-Based Assays[2][4]
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Cell Line Target IC50 (nM)

BaF3 (ETV6-TRKB) TRKB 0.66

BaF3 (Generic) - 0.7

H2228 (EML4-ALK) ALK
100 (overcomes primary

resistance)

Experimental Protocols
The synthesis of kinase inhibitors from 3,6-Dichloropyridin-2-amine typically involves a

nucleophilic aromatic substitution (SNAr) reaction followed by further functionalization. The

following is a representative protocol for a key step in the synthesis of a Repotrectinib

precursor.

Protocol 1: Synthesis of 3-Chloro-6-((5-amino-2-methoxyphenyl)amino)pyridin-2-amine

This protocol describes the nucleophilic aromatic substitution reaction between 3,6-
Dichloropyridin-2-amine and 4-methoxy-m-phenylenediamine, a crucial step in constructing

the core of Repotrectinib.

Materials:

3,6-Dichloropyridin-2-amine

4-Methoxy-m-phenylenediamine

Palladium(II) acetate (Pd(OAc)2)

4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

Cesium carbonate (Cs2CO3)

Anhydrous 1,4-Dioxane

Standard laboratory glassware for inert atmosphere reactions

Magnetic stirrer and heating mantle
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Procedure:

In an oven-dried round-bottom flask, under an inert atmosphere (e.g., Argon or Nitrogen),

combine 3,6-Dichloropyridin-2-amine (1.0 eq.), 4-methoxy-m-phenylenediamine (1.2 eq.),

Pd(OAc)2 (0.05 eq.), Xantphos (0.1 eq.), and Cs2CO3 (2.0 eq.).

Add anhydrous 1,4-dioxane to the flask.

Heat the reaction mixture to 100-110 °C with vigorous stirring.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with ethyl acetate and wash with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to obtain the desired 3-

chloro-6-((5-amino-2-methoxyphenyl)amino)pyridin-2-amine.

Signaling Pathways and Mechanism of Action
Repotrectinib and other kinase inhibitors derived from 3,6-Dichloropyridin-2-amine primarily

target oncogenic fusion proteins like ROS1, TRK, and ALK. These fusion proteins lead to

constitutive activation of downstream signaling pathways that promote cell proliferation,

survival, and migration. By binding to the ATP-binding pocket of these kinases, Repotrectinib

inhibits their phosphorylation activity, effectively shutting down these aberrant signaling

cascades.[1]

The key signaling pathways inhibited by these compounds include:

RAS/RAF/MEK/ERK Pathway: This pathway is crucial for cell proliferation.

PI3K/AKT/mTOR Pathway: This pathway is a major regulator of cell survival and growth.
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JAK/STAT Pathway: This pathway is involved in cell growth, survival, and differentiation.
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ALK/ROS1/TRK Signaling Pathway Inhibition by Repotrectinib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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